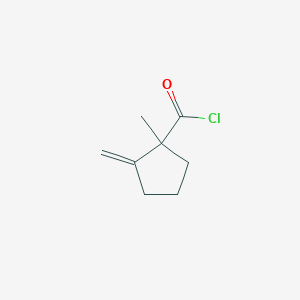
1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride is an organic compound featuring a cyclopentane ring with a methyl group, a methylene group, and a carbonyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride typically involves the chlorination of 1-Methyl-2-methylidenecyclopentane. This can be achieved using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Addition Reactions: The methylene group can participate in addition reactions with electrophiles, leading to the formation of substituted cyclopentane derivatives.
Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to form alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like ammonia, primary or secondary amines, and alcohols in the presence of a base.
Addition: Electrophiles such as halogens or hydrogen halides.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products:
Substitution: Amides, esters, and thioesters.
Addition: Halogenated cyclopentane derivatives.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive, making it a key site for chemical transformations. The methylene group also contributes to the compound’s reactivity by participating in addition reactions. These interactions enable the compound to act as a versatile intermediate in various chemical processes.
Comparación Con Compuestos Similares
Cyclopentane: A saturated cyclic hydrocarbon with similar ring structure but lacking functional groups.
Cyclopentanone: A cyclic ketone with a carbonyl group, similar in reactivity but different in structure.
1-Methylcyclopentane: A methyl-substituted cyclopentane without the carbonyl chloride group.
Uniqueness: 1-Methyl-2-methylidenecyclopentane-1-carbonyl chloride is unique due to the presence of both a methylene group and a carbonyl chloride group on the cyclopentane ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
85620-37-7 |
|---|---|
Fórmula molecular |
C8H11ClO |
Peso molecular |
158.62 g/mol |
Nombre IUPAC |
1-methyl-2-methylidenecyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c1-6-4-3-5-8(6,2)7(9)10/h1,3-5H2,2H3 |
Clave InChI |
QNZJMKBWBBZNLX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC1=C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)
![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)


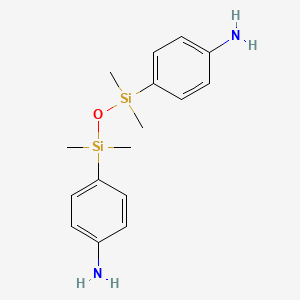


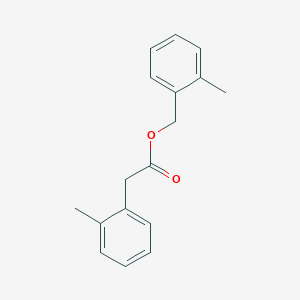
![2-[(2,2-Dimethylpropoxy)carbonyl]benzoate](/img/structure/B14411787.png)
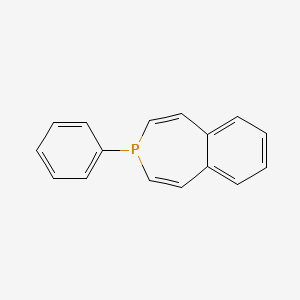
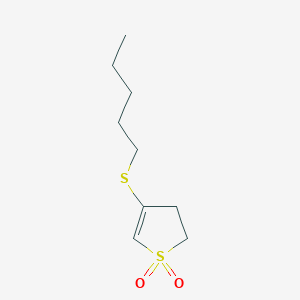
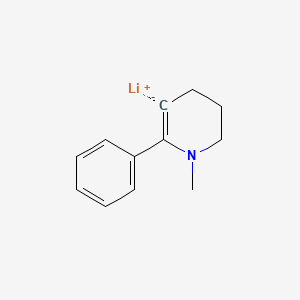
![3-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-3H-imidazo[4,5-c]pyridine](/img/structure/B14411812.png)
